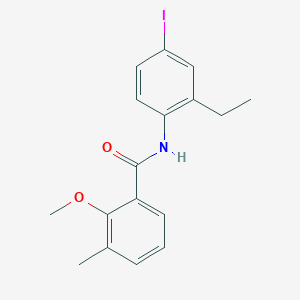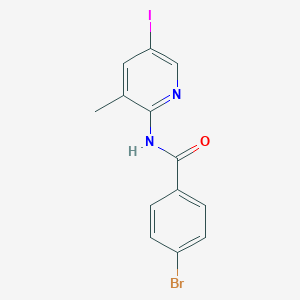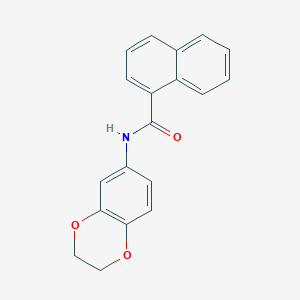
1,4-Bis(2-naphthylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-naphthylsulfonyl)piperazine, also known as BNSP, is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNSP is a piperazine derivative that is frequently used as a fluorescent probe and a cross-linking reagent. It is a white or off-white powder that is soluble in organic solvents and water.
作用機序
The mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine is not fully understood. However, it is believed that the compound interacts with the target molecules through electrostatic and hydrophobic interactions. The fluorescent properties of 1,4-Bis(2-naphthylsulfonyl)piperazine are believed to be due to the formation of a charge-transfer complex between the compound and the target molecule.
Biochemical and Physiological Effects
1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research. However, the compound may have some effects on the biochemical and physiological processes of the target molecules. For example, 1,4-Bis(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of certain enzymes and to induce conformational changes in proteins.
実験室実験の利点と制限
One of the main advantages of 1,4-Bis(2-naphthylsulfonyl)piperazine is its unique fluorescent properties, which make it a useful tool for the detection and modification of target molecules. Additionally, 1,4-Bis(2-naphthylsulfonyl)piperazine has minimal toxicity and is considered to be a safe compound for use in scientific research. However, one of the limitations of 1,4-Bis(2-naphthylsulfonyl)piperazine is its relatively high cost compared to other fluorescent probes and cross-linking reagents.
将来の方向性
There are several future directions for the use of 1,4-Bis(2-naphthylsulfonyl)piperazine in scientific research. One potential direction is the development of new applications for the compound, such as the detection of other biomolecules or the modification of other types of molecules. Another potential direction is the optimization of the synthesis method for 1,4-Bis(2-naphthylsulfonyl)piperazine to reduce the cost and increase the yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Bis(2-naphthylsulfonyl)piperazine and its effects on the biochemical and physiological processes of the target molecules.
合成法
1,4-Bis(2-naphthylsulfonyl)piperazine can be synthesized through a multistep reaction involving the condensation of 2-naphthylamine with piperazine, followed by the reaction with sulfonyl chloride. The final product can be purified through recrystallization and chromatography techniques.
科学的研究の応用
1,4-Bis(2-naphthylsulfonyl)piperazine has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron, and for the detection of amino acids and proteins. 1,4-Bis(2-naphthylsulfonyl)piperazine has also been used as a cross-linking reagent for the modification of proteins and peptides.
特性
分子式 |
C24H22N2O4S2 |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
1,4-bis(naphthalen-2-ylsulfonyl)piperazine |
InChI |
InChI=1S/C24H22N2O4S2/c27-31(28,23-11-9-19-5-1-3-7-21(19)17-23)25-13-15-26(16-14-25)32(29,30)24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
InChIキー |
VKMRIXLRGPESPU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)





![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)